molecular formula C40H48Br2N4Ni B2890907 1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] CAS No. 941321-23-9

1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]

Cat. No. B2890907
CAS RN: 941321-23-9
M. Wt: 803.353
InChI Key: FGCOPPGCKDWBRL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is a useful research compound. Its molecular formula is C40H48Br2N4Ni and its molecular weight is 803.353. The purity is usually 95%.
BenchChem offers high-quality 1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Spirocyclic compounds, such as those derived from cyclohexane and cyclopentane, have been synthesized and characterized for their unique structural properties. For instance, studies have reported the synthesis of spiro[cyclopentane-1,4'-perhydro-[1,3,2]diazaphosphole] derivatives, which showcase the diverse potential of spirocyclic compounds in organic synthesis (Omran & Moustafa, 2006).

Metal Carbene Precursors

  • Compounds like 4-Diazoisochroman-3-imines have been investigated as metal carbene precursors, leading to the synthesis of spirocyclic derivatives. This research highlights the role of such compounds in facilitating complex chemical reactions (Ren et al., 2017).

Spirocyclization Reactions

  • Spirocyclization reactions are a key area of application. For example, the synthesis of benzannulated spiroaminals, such as tetrahydrospirobiquinolines, involves spirocyclization reactions that maintain the spirocyclic core, indicative of the utility of these reactions in organic synthesis (Almond-Thynne et al., 2017).

Reactivity and Catalysis

  • The reactivity of these compounds, particularly in reactions with 1,2-dihalogenoethanes, has been studied. These reactions result in the formation of different spiro-tetraazastannane compounds, demonstrating the diverse reactivity of spirocyclic compounds (Veith & Müller, 1988).

Microwave-Accelerated Spiro-Cyclizations

  • Spiro[cyclohexane-1,1'-isobenzofuran]-based compounds have been synthesized using palladium(0)-catalyzed cyclizations, with microwave heating enhancing both yield and reaction rate. This indicates the potential of such compounds in microwave-assisted organic synthesis (Svennebring et al., 2007).

NMR Spectroscopy Applications

  • The study of spiro compounds using carbon-13 NMR spectroscopy has provided insights into their structural characteristics, such as spirane carbon atom shifts, enhancing our understanding of these complex molecules (Zimmermann et al., 1974).

properties

IUPAC Name

benzyl-(2-benzylazanidylcyclohexyl)azanide;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H24N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-20H,7-8,13-16H2;2*1H;/q2*-2;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBKELUYFGSGFU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48Br2N4Ni-4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

803.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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